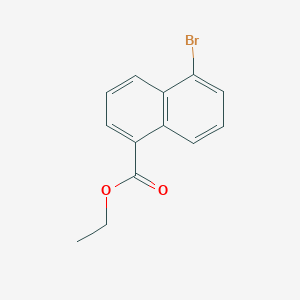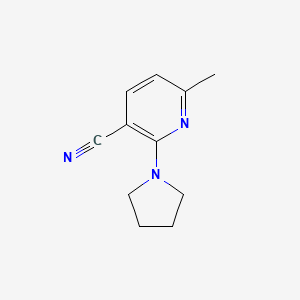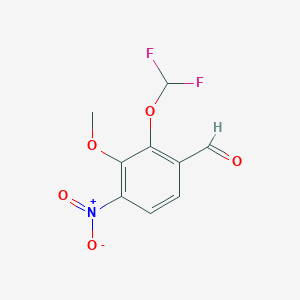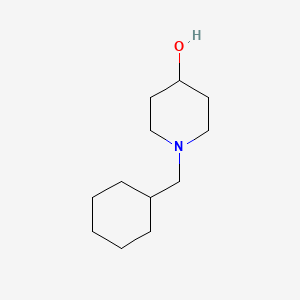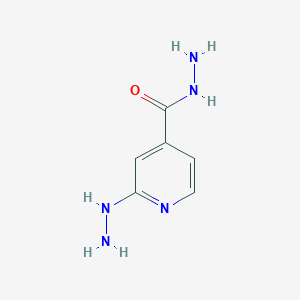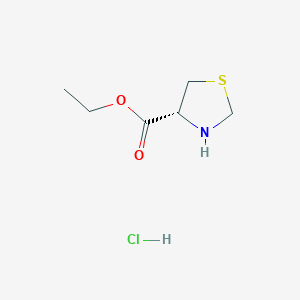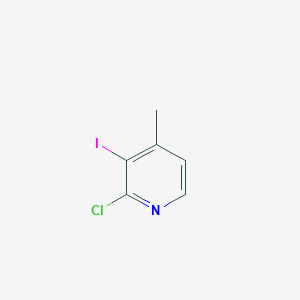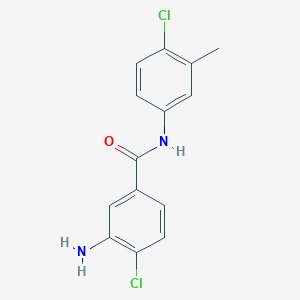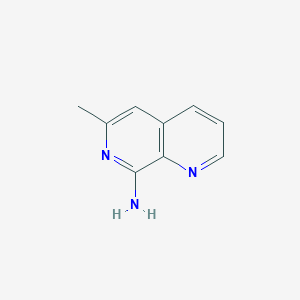
6-Methyl-1,7-naphthyridin-8-amine
Übersicht
Beschreibung
6-Methyl-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C9H9N3 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings .
Synthesis Analysis
The synthesis of naphthyridines often involves multicomponent reactions and various synthetic methods . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,7-naphthyridin-8-amine consists of a fused system of two pyridine rings . The compound has a molecular weight of 159.19 g/mol .Chemical Reactions Analysis
Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, can undergo various chemical reactions. For example, they can participate in efficient double Sonogashira reactions followed by Chichibabin cyclizations .Physical And Chemical Properties Analysis
6-Methyl-1,7-naphthyridin-8-amine has a molecular weight of 159.19 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1,6-Naphthyridines, which include “6-Methyl-1,7-naphthyridin-8-amine”, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
These compounds have also been found to have anti-HIV properties . This makes them a potential area of study for the development of new treatments for HIV.
Antimicrobial Properties
1,6-Naphthyridines have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-inflammatory Properties
1,6-Naphthyridines have anti-inflammatory properties . This could make them useful in the treatment of conditions involving inflammation.
Antioxidant Properties
These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antihypertensive and Antiarrhythmic Properties
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These are drugs used to treat high blood pressure and irregular heart rhythms, respectively.
Use in Agriculture
These compounds have also been used as herbicide safeners . Safeners are chemicals that protect crops from the damaging effects of herbicides.
Zukünftige Richtungen
Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on further exploring their properties and potential applications in medicine and other fields.
Wirkmechanismus
Pharmacokinetics (ADME Properties)
- Information on absorption is not available. The volume of distribution (Vd) remains unspecified. Details regarding metabolism are lacking. No data on excretion are provided. The compound’s protein binding properties are unknown .
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. For instance, variations in pH affect solubility and bioavailability. Additionally, drug-drug interactions may impact its action.
Its potential as an anticancer agent warrants exploration in future studies . 🌟
Eigenschaften
IUPAC Name |
6-methyl-1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNFXPYZPXATOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,7-naphthyridin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)


